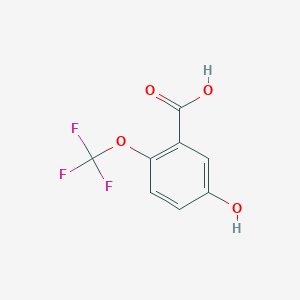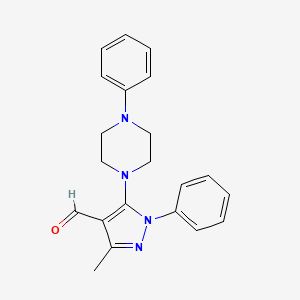
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde
説明
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde, also known as MPPPC, is a chemical compound derived from pyrazole and aldehyde. It is a colorless solid with a melting point of 129-131°C and a boiling point of 293°C. MPPPC is a relatively new compound that has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been used as a starting material for the synthesis of various biologically active compounds. This article will discuss the synthesis of MPPPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The exact mechanism of action of 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed to work by binding to specific proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. It is also believed to interact with certain cell receptors, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde are not yet fully understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to possess antitumor activity. It is also believed to interact with certain cell receptors, which can lead to changes in the expression of certain genes.
実験室実験の利点と制限
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has several advantages for lab experiments. It is a relatively inexpensive compound, making it easy to acquire and store. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, there are some limitations to its use in lab experiments. It is a highly reactive compound, which can lead to the formation of unwanted byproducts. Additionally, it is a relatively new compound, and its exact mechanism of action is not yet fully understood.
将来の方向性
The potential future directions for 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde include further research into its mechanism of action and its potential applications in the field of medicinal chemistry. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Additionally, further research into its potential applications in drug delivery could lead to the development of more efficient and targeted drug delivery systems. Finally, further research into its potential applications in the field of biotechnology could lead to the development of new methods for the synthesis of biologically active compounds.
科学的研究の応用
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of compounds that have been shown to have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been used in the synthesis of compounds that have been shown to possess antitumor activity. 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has also been used in the synthesis of compounds that have been studied for their potential applications in the field of drug delivery.
特性
IUPAC Name |
3-methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-17-20(16-26)21(25(22-17)19-10-6-3-7-11-19)24-14-12-23(13-15-24)18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNCIHPFDRWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



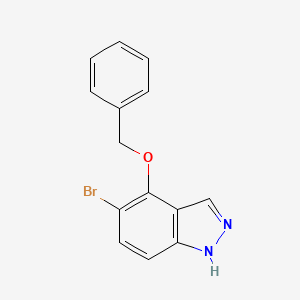







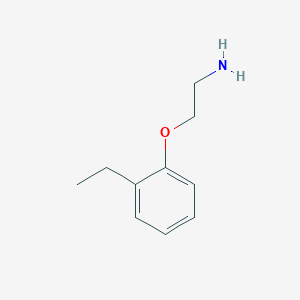

![6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3157668.png)
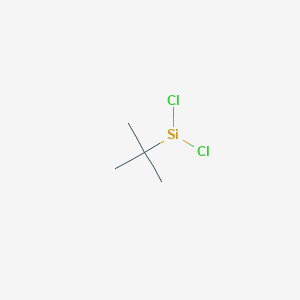
![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)
